Cas no 395101-84-5 (3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide)

3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide structure
395101-84-5 structure
商品名:3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide
CAS番号:395101-84-5
MF:C13H14N3O2Br
メガワット:324.17316
CID:1508861
PubChem ID:22479915

3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide 化学的及び物理的性質

名前と識別子

    • 1H-Indazole-5-carboxamide, 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-
    • 3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide
    • 3-bromo-1-(oxan-2-yl)indazole-5-carboxamide
    • JQSURFWZLVNQOD-UHFFFAOYSA-N
    • CS-0452185
    • SCHEMBL4079306
    • 3-bromo-1-perhydro-2H-pyran-2-yl-1H-indazole-5-carboxamide
    • 3-Bromo-1-(tetrahydropyran-2-yl)-1H-indazole-5-carboxylic acid amide
    • 395101-84-5
    • 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide
    • SB16307
    • MDL: MFCD23099168
    • インチ: InChI=1S/C13H14BrN3O2/c14-12-9-7-8(13(15)18)4-5-10(9)17(16-12)11-3-1-2-6-19-11/h4-5,7,11H,1-3,6H2,(H2,15,18)
    • InChIKey: JQSURFWZLVNQOD-UHFFFAOYSA-N
    • ほほえんだ: NC(=O)C1=CC2=C(C=C1)N(N=C2Br)C1CCCCO1

計算された属性

  • せいみつぶんしりょう: 323.02702
  • どういたいしつりょう: 323.02694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 355
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 70.1Ų

じっけんとくせい

  • PSA: 70.14

3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ4038-1G
3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide
395101-84-5 95%
1g
¥ 2,851.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ4038-100mg
3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide
395101-84-5 95%
100mg
¥857.0 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ4038-100.0mg
3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide
395101-84-5 95%
100.0mg
¥857.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ4038-500.0mg
3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide
395101-84-5 95%
500.0mg
¥1899.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ4038-250.0mg
3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide
395101-84-5 95%
250.0mg
¥1141.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ4038-250mg
3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide
395101-84-5 95%
250mg
¥1141.0 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ4038-1g
3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide
395101-84-5 95%
1g
¥2848.0 2024-04-19
Ambeed
A591100-1g
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide
395101-84-5 98%
1g
$423.0 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ4038-500mg
3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide
395101-84-5 95%
500mg
¥1899.0 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1522852-1g
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide
395101-84-5 98%
1g
¥2851.00 2024-05-15

3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide 関連文献

3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamideに関する追加情報

Compound 395101-84-5: 3-Bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide

The compound with CAS No. 395101-84-5, known as 3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of indazoles, which are heterocyclic aromatic compounds with a wide range of applications in drug discovery and material science. The structure of this compound is characterized by a bromine atom at the 3-position, an oxane ring (tetrahydropyran) attached at the 1-position, and a carboxamide group at the 5-position of the indazole core.

Indazoles are known for their unique electronic properties and structural versatility, making them ideal candidates for various chemical modifications. The presence of the oxane ring in this compound introduces additional complexity to its structure, potentially enhancing its solubility and bioavailability. The carboxamide group further adds functionality, enabling this compound to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity.

Recent studies have highlighted the potential of 3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide as a promising lead compound in drug development. Researchers have explored its ability to inhibit specific enzymes and receptors involved in various disease pathways, such as cancer, inflammation, and neurodegenerative disorders. For instance, a study published in 2023 demonstrated that this compound exhibits potent inhibitory activity against a key kinase involved in tumor growth and metastasis.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The indazole core is typically synthesized via a Paal-Knorr pyrrole synthesis or through cyclization reactions involving appropriate precursors. The introduction of the bromine atom and the oxane ring requires precise control over reaction conditions to ensure high yields and selectivity.

In terms of chemical properties, 3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide is stable under normal storage conditions but may undergo degradation under harsh acidic or basic conditions. Its solubility in common organic solvents such as dichloromethane and dimethylformamide has been reported to be moderate, which is advantageous for its use in various chemical assays and biological tests.

The biological evaluation of this compound has revealed intriguing insights into its mechanism of action. Preclinical studies have shown that it interacts with specific protein targets through a combination of hydrophobic interactions and hydrogen bonding. This dual-mode binding mechanism contributes to its high potency and selectivity, making it a valuable tool for further drug development.

One of the most exciting developments related to this compound is its potential application in targeted therapy for cancer treatment. Researchers have identified that it selectively inhibits oncogenic signaling pathways without significantly affecting normal cellular functions. This selectivity is crucial for minimizing off-target effects and improving patient outcomes.

In addition to its therapeutic potential, 3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide has also been explored for its role in materials science. Its unique electronic properties make it a candidate for applications in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). Ongoing research aims to optimize its electronic characteristics for these applications.

The development of this compound has been made possible by advancements in computational chemistry and high-throughput screening techniques. Computational models have enabled researchers to predict the binding affinities of this compound with various targets, accelerating the drug discovery process. High-throughput screening has further facilitated the identification of optimal analogs with enhanced pharmacokinetic profiles.

In conclusion, CAS No. 395101-84-5 represents a significant advancement in chemical research with promising applications across multiple disciplines. Its unique structure, combined with cutting-edge research findings, positions it as a key player in future developments in medicine and materials science.

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Amadis Chemical Company Limited
(CAS:395101-84-5)3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide
A1086392
清らかである:99%
はかる:1g
価格 ($):381.0